5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichlorobenzohydrazide with 3-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted oxadiazoles, while oxidation and reduction can yield various oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new drugs.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application:
Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of essential biological processes in pathogens or cancer cells.
Pesticidal Activity: The compound may disrupt the normal functioning of plant pathogens by interfering with their metabolic pathways.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to the conjugated system of the oxadiazole ring, which facilitates charge transport in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-3-(3-methylphenyl)-1,2,4-oxadiazole: Lacks the dichloro substitution, which may affect its biological and electronic properties.
5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: Contains only one chlorine atom, which may result in different reactivity and activity profiles.
5-(2,5-dimethylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: The presence of methyl groups instead of chlorine atoms can significantly alter the compound’s properties.
Uniqueness
The presence of two chlorine atoms in the 2,5-positions of the phenyl ring in 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole imparts unique electronic and steric effects, which can enhance its biological activity and electronic properties compared to similar compounds.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-3-2-4-10(7-9)14-18-15(20-19-14)12-8-11(16)5-6-13(12)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRTZEDMYVTOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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